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Introduction to Study D7680C00001
Study D7680C00001, sponsored by AstraZeneca, is an observational, prospective, multicenter

study conducted in the United States. The primary objective is to gather real-world evidence

from non-small cell lung cancer (NSCLC) patients to inform the development of a digital health

solution aimed at identifying individuals at risk of developing pneumonitis or interstitial lung

disease (ILD).[1][2][3][4] This study, also known by its ClinicalTrials.gov identifier

NCT06192004, focuses on patients initiating standard-of-care treatment with therapies known

to carry a risk of pneumonitis/ILD, such as immune checkpoint inhibitors (ICIs), antibody-drug

conjugates (ADCs), or epidermal growth factor receptor (EGFR) inhibitors.[1][2]

The study will prospectively follow participants to characterize risk factors, signs, and

symptoms that precede the onset, diagnosis, and treatment of pneumonitis/ILD.[1] Data will be

collected through two primary methods: electronic case report forms (eCRFs) completed by

healthcare providers at study sites and remote data collection from patients via a digital health

tool.[1][4]
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Parameter Description

Official Title

An Observational, Prospective, Multicenter

Study of Non-Small Cell Lung Cancer Patients

in the US Receiving Standard-of-Care and

Initiating an Approved Therapy with Risk of

Pneumonitis/ILD.[1]

Study Identifier D7680C00001[1]

ClinicalTrials.gov ID NCT06192004[1]

Sponsor AstraZeneca[3]

Study Type Observational[1]

Study Phase N/A[1]

Enrollment 83 participants[1]

Study Start Date January 5, 2024[1]

Primary Completion Date April 30, 2025[1]

Study Completion Date April 30, 2025[1]

Study Objectives
The core objectives of the D7680C00001 study are:

Primary Objective:

To collect evidence from NSCLC patients to support the development of an algorithm for

identifying individuals at risk of pneumonitis/ILD.[2]

Secondary Objectives:

To evaluate the performance of the developed algorithm in identifying pneumonitis/ILD and

other respiratory events.[2]

To characterize the onset and clinical course of pneumonitis/ILD in this patient population.[2]
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To analyze the relationship between the development of pneumonitis/ILD and patient-

reported outcomes (e.g., cough severity), patient-collected physiological data (e.g.,

respiration rate), and other clinical markers.[2]

To assess patient adherence to the use of the digital health tool for data submission over

time.[2]

Patient Population
The study enrolls adult patients with a confirmed diagnosis of unresectable Stage III or Stage

IV NSCLC who are initiating treatment with specific FDA-approved therapies.

Inclusion Criteria:

Must be 18 years of age or older.[1][2]

Histologically or cytologically confirmed unresectable Stage III or Stage IV NSCLC.[1][2]

Initiating treatment with an FDA-approved immune checkpoint inhibitor (alone or in

combination), antibody-drug conjugate, or a small molecule EGFR inhibitor.[1][2]

Minimum life expectancy of 12 weeks.[1][2]

Willing and able to provide written informed consent.[1][2]

Willing and able to use the study's digital health tool.[1][2]

Exclusion Criteria:

Concurrent participation in another clinical trial or research study.[1][2]

Inability to receive standard-of-care for NSCLC, including clinical or imaging assessments,

for up to 6 months.[1][2]

Investigator's judgment that the patient is unsuitable for the study or unlikely to comply with

procedures.[1][2]

Confirmed or suspected diagnosis of pneumonitis/ILD at the time of informed consent.[1][2]
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Data Collection Protocols
Data for the D7680C00001 study are collected from two main sources: clinician-completed

electronic case report forms (eCRFs) and a patient-facing digital health application.

Electronic Case Report Form (eCRF) Data Collection
Clinical data are collected by authorized site personnel and entered into a secure, web-based

eCRF system. The data collected via eCRFs are intended to provide a comprehensive clinical

picture of the patient.

Key Data Categories for eCRF:
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Data Category Specific Data Points

Demographics Age, sex, race, ethnicity

Baseline Characteristics

Smoking history, comorbidities (including pre-

existing lung conditions), ECOG performance

status, weight, height

Cancer Diagnosis
Histology, stage, molecular testing results (e.g.,

EGFR, PD-L1)

Treatment Details
Specific drug(s) initiated, start date, dose, cycle

length

Concomitant Medications All medications taken during the study period

Adverse Events
All adverse events, with a focus on respiratory

events, graded according to CTCAE

Pneumonitis/ILD Diagnosis

Date of diagnosis, diagnostic methods (e.g.,

imaging, bronchoscopy), grade, management

(e.g., corticosteroids)

Clinical Assessments
Physical examination findings, vital signs (at

clinic visits)

Laboratory Results Standard hematology and clinical chemistry

Imaging Results
Reports from CT scans and other relevant

imaging

Digital Health Tool Data Collection
Patients will use a dedicated digital health application on a smartphone or other device to

report symptoms and provide physiological measurements. This remote data collection allows

for continuous monitoring of the patient's condition between clinic visits.

Key Data Categories for Digital Health Tool:
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Data Category Specific Data Points and Frequency

Patient-Reported Symptoms
Daily or weekly reporting of cough severity,

dyspnea (shortness of breath), fever, chest pain

Physiological Monitoring

Daily or as-prompted measurements using a

provided pulse oximeter (e.g., oxygen

saturation, pulse rate, respiration rate after

exertion)

Quality of Life

Baseline and periodic completion of validated

questionnaires (e.g., EORTC QLQ-C30 and its

lung cancer module)

Adherence Tracking
Automated logging of patient engagement with

the application

Experimental Workflows and Logical Relationships
The following diagrams illustrate the key workflows and logical relationships within the

D7680C00001 study.
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Figure 1: D7680C00001 Study Workflow
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Signaling Pathways in Drug-Induced Pneumonitis
While the D7680C00001 study is observational and does not directly investigate molecular

pathways, understanding the putative mechanisms of drug-induced pneumonitis for the

included therapies is crucial for context.

Immune Checkpoint Inhibitor (ICI)-Related Pneumonitis
ICI-related pneumonitis is an immune-mediated adverse event. By blocking inhibitory pathways

like PD-1/PD-L1, ICIs enhance the T-cell response against tumors but can also lead to a loss of

self-tolerance, resulting in inflammation of lung tissue.
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Figure 2: ICI-Related Pneumonitis Pathway
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Antibody-Drug Conjugate (ADC)-Induced Lung Toxicity
The mechanism of ADC-induced lung toxicity is thought to be related to both off-target effects

and the cytotoxic payload. The antibody component may bind to antigens expressed at low

levels on normal lung tissue, leading to internalization and release of the cytotoxic payload,

causing direct cellular damage.
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Figure 3: ADC-Induced Lung Toxicity

EGFR Inhibitor-Associated Interstitial Lung Disease
(ILD)
EGFR signaling is involved in the repair and maintenance of alveolar epithelium. Inhibition of

this pathway by EGFR tyrosine kinase inhibitors (TKIs) can impair these protective functions,

potentially exacerbating lung injury and leading to fibrosis and ILD.
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Figure 4: EGFR Inhibitor-Associated ILD
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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